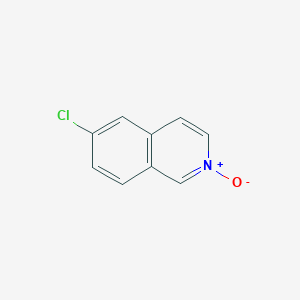
4-diazoheptane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Diazoheptane-3,5-dione (4-DHD) is an organic compound with a variety of applications in biological and chemical research. It is a diazo compound, meaning it contains two nitrogen atoms in place of a carbon-carbon double bond, and is a colorless solid that is soluble in organic solvents. 4-DHD has been used in a variety of research applications, including synthesis of organic compounds, inorganic chemistry, and drug development. It is also used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules.
科学的研究の応用
4-diazoheptane-3,5-dione has been used in a variety of scientific research applications, including organic synthesis, inorganic chemistry, and drug development. It has been used in the synthesis of a wide range of compounds, including peptides, steroids, and other molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, 4-diazoheptane-3,5-dione has been used in the synthesis of fluorescent dyes, which have been used in the detection of proteins and nucleic acids.
作用機序
The mechanism of action of 4-diazoheptane-3,5-dione is not fully understood. It is believed to act as a proton acceptor, which can facilitate the formation of a variety of compounds by the addition of a proton to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-diazoheptane-3,5-dione are not fully understood. It is believed that 4-diazoheptane-3,5-dione can act as an electron acceptor, which can facilitate the formation of a variety of compounds by the addition of an electron to a carbon atom. In addition, 4-diazoheptane-3,5-dione can act as an electrophile, which can react with nucleophiles to form a variety of compounds.
実験室実験の利点と制限
The advantages of using 4-diazoheptane-3,5-dione in laboratory experiments include its low cost and its availability in a variety of forms, such as powder, solution, and solid. It is also relatively stable and can be stored at room temperature. However, there are some limitations to using 4-diazoheptane-3,5-dione in laboratory experiments. It is highly reactive and can be hazardous if not handled properly. In addition, its reactivity can make it difficult to control the reaction conditions.
将来の方向性
For the use of 4-diazoheptane-3,5-dione include further exploration of its potential applications in drug development and organic synthesis. In addition, further research is needed to understand the mechanism of action of 4-diazoheptane-3,5-dione and to develop new methods for its synthesis. Finally, further research is needed to understand the biochemical and physiological effects of 4-diazoheptane-3,5-dione and to identify potential therapeutic applications.
合成法
4-diazoheptane-3,5-dione is synthesized by the reaction of a diazonium salt with a suitable nucleophile, such as an alcohol or amine. The reaction produces a diazo compound, which is then reduced to 4-diazoheptane-3,5-dione. The reaction is typically carried out in aqueous solution, and the reaction is catalyzed by a suitable base, such as sodium hydroxide or potassium hydroxide.
特性
IUPAC Name |
4-diazoheptane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5(10)7(9-8)6(11)4-2/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAKUWWFTGWBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=[N+]=[N-])C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropionyldiazomethane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)
![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)
![4-[4-(1,3-dioxaindan-5-yl)-1H-pyrazol-5-yl]-6-ethylbenzene-1,3-diol](/img/structure/B6618960.png)






